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Kitasamycintartrate -

Kitasamycintartrate

Catalog Number: EVT-7960646
CAS Number:
Molecular Formula: C40H69NO19
Molecular Weight: 868.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kitasamycin tartrate is a macrolide antibiotic derived from the fermentation of Streptomyces kitasatoensis. This compound exhibits significant antimicrobial activity against a variety of bacterial pathogens, making it valuable in both veterinary and potential human medical applications. Kitasamycin tartrate is characterized by its complex structure and unique mechanism of action, which involves the inhibition of protein synthesis in bacteria.

Source

Kitasamycin tartrate is produced through the fermentation process of Streptomyces kitasatoensis, a bacterium known for its ability to synthesize various antibiotics. The fermentation typically takes place in nutrient-rich media, where the bacteria are cultivated under controlled conditions to maximize yield. The antibiotic is then extracted and purified for further use .

Classification

Kitasamycin tartrate belongs to the class of macrolide antibiotics, which are characterized by their large lactone rings and ability to inhibit bacterial protein synthesis. It is classified as a secondary metabolite produced by actinobacteria, specifically within the Streptomyces genus. This classification places it alongside other well-known antibiotics such as erythromycin and azithromycin.

Synthesis Analysis

Methods

The synthesis of Kitasamycin tartrate primarily involves:

  • Fermentation: Cultivating Streptomyces kitasatoensis in a nutrient medium rich in carbon and nitrogen sources.
  • Extraction: Following fermentation, the broth is filtered to remove biomass, and the antibiotic is extracted using solvents like ethyl acetate.
  • Purification: The extracted compound undergoes purification processes such as crystallization with tartaric acid to form Kitasamycin tartrate .

Technical Details

In industrial settings, large-scale fermentation processes are employed. The fermentation broth is subjected to filtration and solvent extraction, followed by crystallization to isolate Kitasamycin tartrate. The final product is formulated into various dosage forms, including injections and oral suspensions .

Molecular Structure Analysis

Kitasamycin tartrate features a complex molecular structure typical of macrolide antibiotics. Its molecular formula can be represented as C₃₇H₅₁N₁₃O₁₄S. The structure includes:

  • A large lactone ring.
  • Multiple hydroxyl groups.
  • A thioether linkage.

Data

The molecular weight of Kitasamycin tartrate is approximately 749.88 g/mol. Its structural analysis can be performed using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy, which provide insights into its functional groups and connectivity .

Chemical Reactions Analysis

Kitasamycin tartrate can participate in several chemical reactions:

  • Oxidation: Under specific conditions, Kitasamycin can be oxidized to form various derivatives.
  • Reduction: Reduction reactions may alter its functional groups, potentially modifying its antimicrobial properties.
  • Substitution: Substitution reactions can occur at specific sites on the molecule, leading to derivatives with different pharmacological activities.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide and potassium permanganate.
  • Reducing agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution reagents: Various nucleophiles and electrophiles depending on the desired derivative .
Mechanism of Action

Process

Kitasamycin tartrate functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with peptide bond formation during translation.

Data

The result of this action is the inhibition of bacterial growth, as essential proteins cannot be synthesized. This mechanism makes Kitasamycin tartrate effective against a broad spectrum of bacteria, including both Gram-positive and some Gram-negative strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Melting Point: The melting point ranges around 150°C.
  • Stability: Kitasamycin tartrate is stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as infrared absorption spectroscopy can confirm its identity by identifying characteristic functional groups present in the molecule .

Applications

Kitasamycin tartrate has diverse applications across several fields:

  • Chemistry: Serves as a model compound for studying macrolide antibiotics.
  • Biology: Used in microbiological research to evaluate its effects on various bacterial strains.
  • Medicine: Employed in veterinary medicine for treating infections; ongoing research explores its potential for human use against bacterial infections.
  • Industry: Utilized in pharmaceutical development for new antibiotic formulations .
Biosynthesis and Microbial Production of Kitasamycin Tartrate

Genomic and Metabolic Pathways in Streptomyces kitasatoensis

Streptomyces kitasatoensis harbors a complex genomic architecture dedicated to the biosynthesis of kitasamycin (also known as leucomycin), a 16-membered macrolide antibiotic. The kitasamycin biosynthetic gene cluster (BGC) spans approximately 80 kb and encodes modular polyketide synthases (PKSs), glycosyltransferases, acyltransferases, and regulatory proteins [5] [8]. Glucose serves as the primary carbon source for both the aglycone (macrocyclic lactone) and the deoxy sugars (mycaminose and mycarose) [8]. The aglycone backbone is synthesized via stepwise condensation of malonyl-CoA and methylmalonyl-CoA extender units by type I PKS enzymes, followed by hydroxylation and glycosylation [8] [9].

A critical acetylation step at the C-3 position differentiates the highly active precursor leucomycin A₁ (3-OH) from kitasamycin (leucomycin A₃; 3-O-acetyl). This reaction is catalyzed by a substrate-promiscuous acyltransferase encoded within the BGC [8]. Similarly, position-specific acylation at the 4″-OH of mycaminose with isovaleryl-CoA generates leucomycin A₁, which enhances cellular uptake and bioactivity [3] [8]. Genetic studies reveal that the BGC is tightly regulated by pathway-specific activators (e.g., LmbR) and global regulators (e.g., BldD), which coordinate secondary metabolism with nutrient availability and morphological differentiation [9].

Table 1: Core Genes in the Kitasamycin Biosynthetic Gene Cluster

GeneFunctionRole in Biosynthesis
lmrA-LPolyketide synthase (PKS)Aglycone backbone assembly
lmrGGlycosyltransferaseMycaminose attachment
lmrKAcyltransferase4″-O-isovalerylation
lmrOAcetyltransferase3-O-acetylation (yields kitasamycin)
lmrRTranscriptional regulatorActivates BGC expression

Fermentation Optimization for Enhanced Yield

Kitasamycin production in S. kitasatoensis is highly sensitive to fermentation conditions. Soybean oil serves as the optimal carbon source due to its high content of oleic (C18:1) and linoleic (C18:2) acids, which provide acetyl-CoA precursors for polyketide assembly [3] [6]. Batch fermentation in optimized media achieves peak titers during the stationary phase (48–72 hours), coinciding with nitrogen depletion and morphological differentiation into aerial hyphae [3] [9]. Key parameters for yield enhancement include:

  • Carbon/Nitrogen Balance: A C:N ratio of 25:1 minimizes catabolite repression while supplying sufficient nitrogen for biomass formation [3].
  • Oxygen Transfer: Maintaining dissolved oxygen (DO) at 30–40% via increased agitation (200 → 900 rpm) and aeration (2.0 → 6.0 L/min) improves kitasamycin A₅ component yield by 12% [3] [6].
  • Precursor Feeding: Butyric acid supplementation (5 mM) redirects flux toward the A₅ component by inhibiting competitive acetylation at C-3 [3].

Table 2: Fermentation Parameters and Impact on Kitasamycin Yield

ParameterOptimal RangeYield IncreaseMechanism
Soybean oil40–50 g/L35%Supplies acetyl-CoA precursors
Dissolved oxygen (DO)30–40%12% (A₅ content)Enhances oxidative metabolism
Butyric acid5 mM18%Inhibits C-3 acetylation
pH6.7–7.022%Stabilizes enzyme activity

Role of Surfactants in Fermentation Efficiency

Surfactants significantly enhance kitasamycin production by increasing substrate bioavailability and altering cellular permeability. Sodium dodecyl sulfate (SDS), Tween 80, and Tween 85 are most effective when added at 0.5 g/L during early fermentation [3] [7]. Their mechanisms include:

  • Lipid Emulsification: SDS reduces surface tension of soybean oil, improving its dispersion and uptake. This elevates lipase activity by 45%, accelerating hydrolysis of triglycerides into free fatty acids [3].
  • Metabolic Shifting: In SDS-supplemented cultures, S. kitasatoensis preferentially utilizes linoleic acid over oleic acid, generating higher concentrations of short-chain organic acids (e.g., butyrate) that favor kitasamycin A₅ biosynthesis [3].
  • Membrane Permeabilization: SDS partially disrupts the cell envelope, facilitating export of kitasamycin and reducing feedback inhibition. This increases titers by 55% compared to surfactant-free controls [3] [7].

Notably, excessive SDS (>1 g/L) causes membrane damage and growth inhibition, underscoring the need for concentration optimization [7] [10].

Table 3: Surfactant Performance in Kitasamycin Fermentation

SurfactantConcentrationKitasamycin IncreaseKey Metabolic Effects
SDS0.5 g/L55%↑ Lipase activity (45%); ↑ butyrate
Tween 800.5 g/L32%↑ Linoleic acid utilization
Tween 850.5 g/L28%Moderate emulsification

Properties

Product Name

Kitasamycintartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;(6S,9S,11E,13E,16S)-6-[(2S,4R,6R)-5-[(4R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-7-(2-hydroxyethyl)-4,5-dimethoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one

Molecular Formula

C40H69NO19

Molecular Weight

868.0 g/mol

InChI

InChI=1S/C36H63NO13.C4H6O6/c1-20-17-24(15-16-38)32(33(45-9)26(44-8)18-27(40)46-21(2)13-11-10-12-14-25(20)39)50-35-30(41)29(37(6)7)31(22(3)48-35)49-28-19-36(5,43)34(42)23(4)47-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,20-26,28-35,38-39,41-43H,13,15-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10+,14-12+;/t20-,21-,22+,23+,24?,25?,26?,28?,29+,30?,31?,32-,33?,34?,35-,36+;/m0./s1

InChI Key

HGSGSTPILQELDJ-YMUDAXJKSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@H]1C/C=C/C=C/C([C@H](CC([C@@H](C(C(CC(=O)O1)OC)OC)O[C@H]2C([C@H](C([C@H](O2)C)OC3C[C@@](C([C@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O

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